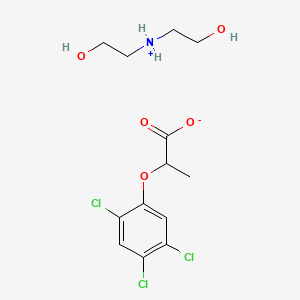
Silvex diethanolamine salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is a derivative of diethanolamine and is primarily used as a herbicide to control broadleaf weeds . The compound is known for its effectiveness in agricultural applications and has been widely studied for its chemical properties and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Silvex diethanolamine salt involves the reaction of 2,4,5-trichlorophenoxyacetic acid with diethanolamine . The reaction typically occurs in an aqueous medium, where the acid and diethanolamine are mixed and heated to facilitate the formation of the salt. The reaction conditions include maintaining a pH of around 9.8 using hydrochloric acid and ensuring the solution is well-mixed .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors where the reactants are combined and heated under controlled conditions. The product is then purified through filtration and crystallization to obtain the final compound .
Analyse Chemischer Reaktionen
Types of Reactions
Silvex diethanolamine salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of simpler amine derivatives.
Substitution: The compound can undergo substitution reactions where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reactions typically occur under controlled temperatures and pH conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions include various amine derivatives, substituted phenoxy compounds, and other organic molecules depending on the specific reaction conditions .
Wissenschaftliche Forschungsanwendungen
Silvex diethanolamine salt has a wide range of applications in scientific research:
Wirkmechanismus
. This leads to uncontrolled growth and eventually the death of the targeted weeds. The compound is absorbed through the leaves and translocated to the meristems, where it disrupts normal cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Silvex diethanolamine salt include:
2,4-Dichlorophenoxyacetic acid (2,4-D): Another widely used herbicide with similar properties.
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): A related compound with similar herbicidal activity.
Uniqueness
This compound is unique due to its specific chemical structure, which allows it to be highly effective in controlling a broad range of weeds. Its diethanolamine component also provides additional stability and solubility, making it more versatile in various applications .
Eigenschaften
CAS-Nummer |
51170-59-3 |
|---|---|
Molekularformel |
C13H18Cl3NO5 |
Molekulargewicht |
374.6 g/mol |
IUPAC-Name |
bis(2-hydroxyethyl)azanium;2-(2,4,5-trichlorophenoxy)propanoate |
InChI |
InChI=1S/C9H7Cl3O3.C4H11NO2/c1-4(9(13)14)15-8-3-6(11)5(10)2-7(8)12;6-3-1-5-2-4-7/h2-4H,1H3,(H,13,14);5-7H,1-4H2 |
InChI-Schlüssel |
LEUXLOMXWDSRIN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)[O-])OC1=CC(=C(C=C1Cl)Cl)Cl.C(CO)[NH2+]CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


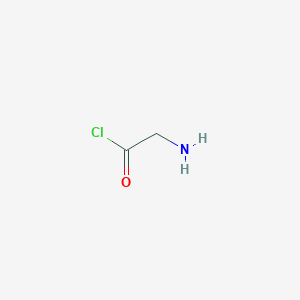
![3-(1-Ethylpiperidin-3-yl)-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine](/img/structure/B13766180.png)
![N~1~,N~1~-Diethyl-N~2~-[3-(2-methyl-2H-naphtho[2,3-d][1,3]dioxol-2-yl)propyl]ethane-1,2-diamine--hydrogen chloride (1/2)](/img/structure/B13766190.png)
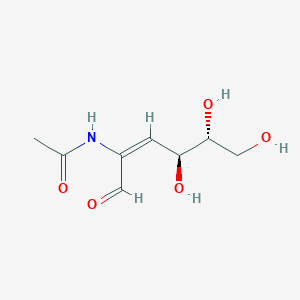
![1-Piperazinepropanenitrile, 4-[2-[(2-cyanoethyl)amino]ethyl]-](/img/structure/B13766195.png)
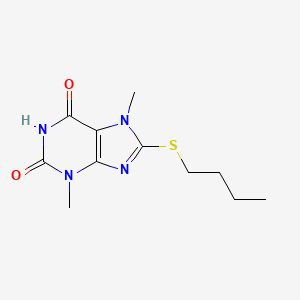
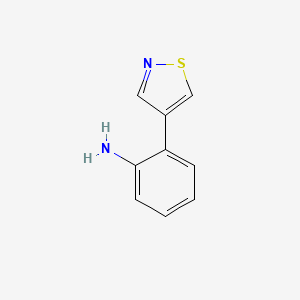
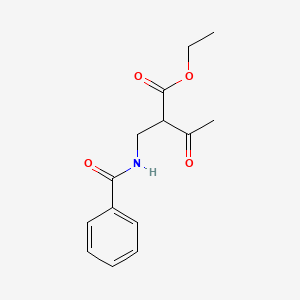

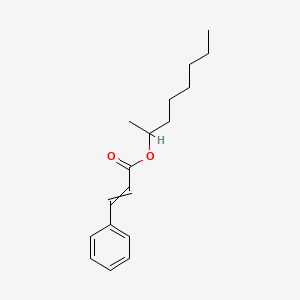
![(7R,18E)-4-hydroxy-N,N,N-trimethyl-7-{[(9E)-octadec-9-enoyl]oxy}-4,10-dioxo-3,5,9-trioxa-4l5-phosphaheptacos-18-en-1-aminium](/img/structure/B13766225.png)
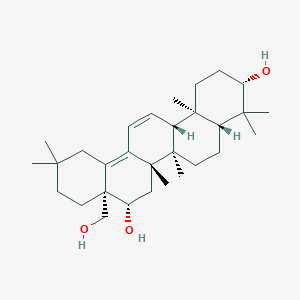
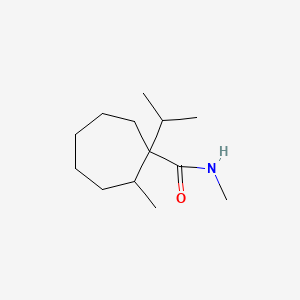
![2-[(6-Pentylundecan-6-yl)oxy]ethan-1-ol](/img/structure/B13766259.png)
